3-Chloropyridine-4-thiol
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Overview
Description
3-Chloropyridine-4-thiol is an organosulfur compound with the molecular formula C5H4ClNS. It is a derivative of pyridine, where a chlorine atom is substituted at the third position and a thiol group at the fourth position. This compound is known for its utility in organic synthesis and its role as an intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Chloropyridines, in general, are known to be used as building blocks in organic synthesis , suggesting that they may interact with a variety of molecular targets depending on the specific reactions they are involved in.
Mode of Action
Chloropyridines are substrates for many coupling processes, including the heck reaction, suzuki reaction, and ullmann reaction . These reactions involve the formation of carbon-carbon bonds, which could lead to significant changes in the target molecules.
Biochemical Pathways
Given its potential use in various coupling reactions , it can be inferred that it may influence a wide range of biochemical pathways depending on the specific context of its use.
Result of Action
Given its potential use in various coupling reactions , it can be inferred that its effects would largely depend on the specific reactions it is involved in and the resulting compounds formed.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloropyridine-4-thiol typically involves the chlorination of pyridine derivatives followed by thiolation. One common method is the reaction of 3-chloropyridine with thiourea under acidic conditions, which yields this compound. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from 50°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by thiolation using thiourea or other sulfur-containing reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Chloropyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as sodium methoxide or ammonia are employed under basic conditions.
Major Products:
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Thiols or sulfides.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
3-Chloropyridine-4-thiol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs with antimicrobial and anticancer properties.
Comparison with Similar Compounds
2-Chloropyridine: A chlorine derivative of pyridine with similar reactivity but different positional isomerism.
4-Chloropyridine: Another isomer with chlorine at the fourth position.
3-Bromopyridine: A bromine derivative with similar chemical properties.
Uniqueness: 3-Chloropyridine-4-thiol is unique due to the presence of both chlorine and thiol groups, which confer distinct reactivity patterns. The combination of these functional groups allows for versatile chemical transformations and applications in various fields .
Properties
IUPAC Name |
3-chloro-1H-pyridine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNS/c6-4-3-7-2-1-5(4)8/h1-3H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLJMFIAVKCWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C(C1=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247828-52-9 |
Source
|
Record name | 3-chloropyridine-4-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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